

Cy3B NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3B NHS ester

Cat. No.: B15556282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties, labeling methodologies, and key applications of **Cy3B NHS ester**, a fluorescent dye widely utilized in biological research. This document is intended to serve as a valuable resource for researchers employing fluorescence-based techniques in their experimental workflows.

Core Properties of Cy3B NHS Ester

Cy3B NHS ester is a reactive fluorescent dye belonging to the cyanine dye family. It is an improved version of the Cy3 dye, engineered for enhanced fluorescence quantum yield and photostability.^{[1][2]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins and amine-modified oligonucleotides.^{[2][3]} This bright, water-soluble, and pH-insensitive dye (from pH 4 to 10) is a popular choice for a variety of fluorescence-based assays.^{[3][4]}

The key spectral and physical properties of **Cy3B NHS ester** are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters for fluorescence microscopy and other detection methods.

Property	Value	References
Excitation Maximum (λ_{ex})	560 nm	[2][3][5][6]
Emission Maximum (λ_{em})	571 nm	[2][3][5][6][7]
Molar Extinction Coefficient (ϵ)	120,000 - 137,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][5][7][8]
Fluorescence Quantum Yield (Φ)	0.68 - 0.92	[7][8]
Molecular Weight	~657 g/mol	[1][3][5][8]
Solubility	Water, DMSO, DMF	[2][3][5]
Reactivity	Primary amines	[2][3][5]

Experimental Protocols

Protein Labeling with Cy3B NHS Ester

This protocol provides a general guideline for the covalent labeling of proteins with **Cy3B NHS ester**. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.[9]

Materials:

- Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10]
- **Cy3B NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]
- Purification column (e.g., gel filtration column like a PD-10)[9]

Procedure:

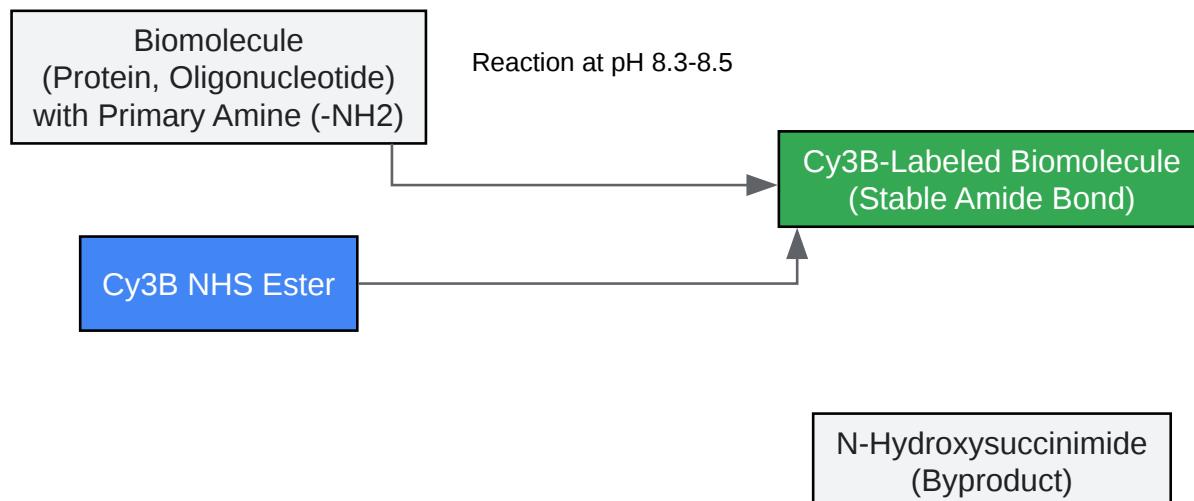
- Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[10][11]

- Prepare the Dye Stock Solution: Immediately before use, dissolve the **Cy3B NHS ester** in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.[9]
- Labeling Reaction: Add the calculated amount of the **Cy3B NHS ester** stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, but the optimal ratio should be determined experimentally.[9]
- Incubation: Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.[9]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or through dialysis.[9]
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~560 nm).

Immunofluorescence Staining Protocol using a Cy3B-labeled Secondary Antibody

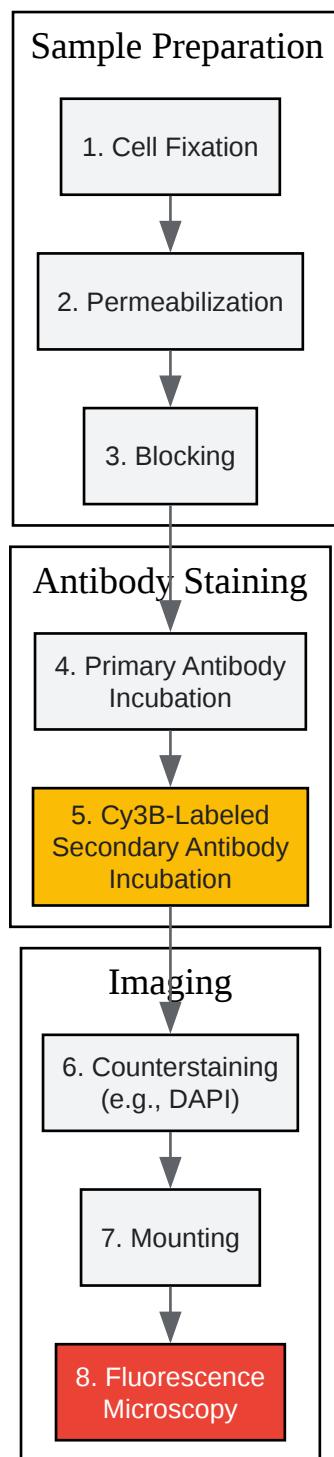
This protocol outlines the key steps for performing immunofluorescence staining to visualize a target protein in fixed cells.

Materials:


- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target protein)
- Cy3B-labeled secondary antibody (specific to the primary antibody species)

- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:


- Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 10-15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes. This step is necessary for intracellular targets.
- Blocking: Wash the cells with PBS and then block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the Cy3B-labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting: Wash the cells with PBS. Incubate with a nuclear counterstain like DAPI if desired. Wash again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3B (Excitation: ~560 nm, Emission: ~570 nm) and the counterstain.

Visualizations

[Click to download full resolution via product page](#)

Caption: Covalent labeling reaction of a primary amine on a biomolecule with **Cy3B NHS ester**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an indirect immunofluorescence experiment using a Cy3B-labeled secondary antibody.

Applications in Research

The exceptional brightness and photostability of Cy3B make it a versatile tool for a wide range of fluorescence-based applications in biological research.[1][12]

- **Fluorescence Microscopy:** Cy3B is extensively used for labeling proteins and nucleic acids for visualization by fluorescence microscopy. Its spectral properties are well-matched to common laser lines (e.g., 532 nm or 555 nm) and filter sets (e.g., TRITC).[2][3]
- **Immunofluorescence (IF):** In IF, Cy3B-conjugated secondary antibodies are routinely used to detect the localization of specific proteins within fixed and permeabilized cells.
- **Fluorescence In Situ Hybridization (FISH):** Cy3B-labeled oligonucleotide probes are employed in FISH to detect and localize specific DNA or RNA sequences within cells and tissues.[13][14] The bright signal of Cy3B allows for the sensitive detection of these sequences.[14]
- **Förster Resonance Energy Transfer (FRET):** Cy3B can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.
- **Other Applications:** Cy3B is also utilized in other applications such as flow cytometry, microarrays, and single-molecule imaging.[12][15]

Conclusion

Cy3B NHS ester is a high-performance fluorescent dye that offers significant advantages in terms of brightness and photostability for the labeling of biomolecules. Its well-characterized spectral properties and versatile reactivity make it an invaluable tool for a multitude of fluorescence-based techniques in modern biological research. This guide provides the essential technical information and standardized protocols to facilitate the successful implementation of **Cy3B NHS ester** in your experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy3B NHS Ester | AxisPharm [axispharm.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. syronoptics.com [syronoptics.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 10. interchim.fr [interchim.fr]
- 11. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 12. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. High resolution multicolor fluorescence *in situ* hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. probes.bocsci.com [probes.bocsci.com]
- To cite this document: BenchChem. [Cy3B NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556282#what-are-the-excitation-and-emission-spectra-of-cy3b-nhs-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com